3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol
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Overview
Description
3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol is a complex organic compound with a unique structure that includes bromine, methoxy, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol typically involves multiple steps. One common method includes the following steps:
Formation of Benzoxazole: This involves the cyclization of an appropriate precursor to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the bromine atoms can participate in halogen bonding. The imine group can interact with nucleophiles, and the benzoxazole ring can participate in π-π stacking interactions. These interactions can affect various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-phenol: Lacks the methoxy group.
3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-hydroxyphenol: Has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3,4-Dibromo-2-[({2-[4-(tert-butyl)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol can influence its solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C25H22Br2N2O3 |
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Molecular Weight |
558.3 g/mol |
IUPAC Name |
3,4-dibromo-2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C25H22Br2N2O3/c1-25(2,3)15-7-5-14(6-8-15)24-29-19-11-16(9-10-20(19)32-24)28-13-17-22(27)18(26)12-21(31-4)23(17)30/h5-13,30H,1-4H3 |
InChI Key |
VHINIIPXURPTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O |
Origin of Product |
United States |
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